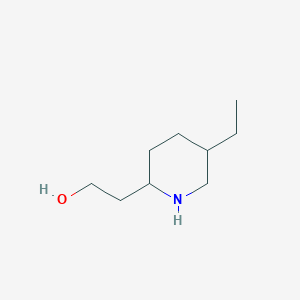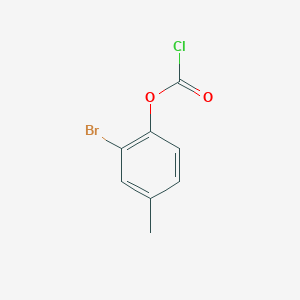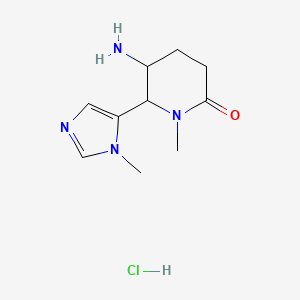
5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride is a synthetic compound that features a piperidinone core substituted with an amino group, a methyl group, and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride typically involves the reaction of piperidinone derivatives with imidazole and methylating agents. The process may include steps such as:
Formation of the Piperidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the amino and methyl groups can be carried out using reagents like methyl iodide and ammonia or amines.
Imidazole Ring Formation: The imidazole ring can be introduced through condensation reactions involving glyoxal and ammonia or other nitrogen sources.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The methyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Imidazoline derivatives.
Substitution Products: Halogenated or alkylated derivatives.
科学的研究の応用
5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the piperidinone core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
5-amino-6-methyl-2-benzimidazolone: This compound has a similar structure but features a benzimidazole ring instead of an imidazole ring.
1-methyl-5-amino-1H-imidazole-4-carboxamide: This compound has an imidazole ring with different substitution patterns.
Uniqueness
5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of both an imidazole ring and a piperidinone core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C10H17ClN4O |
|---|---|
分子量 |
244.72 g/mol |
IUPAC名 |
5-amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one;hydrochloride |
InChI |
InChI=1S/C10H16N4O.ClH/c1-13-6-12-5-8(13)10-7(11)3-4-9(15)14(10)2;/h5-7,10H,3-4,11H2,1-2H3;1H |
InChIキー |
JLFUJYCPZZWLQN-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC=C1C2C(CCC(=O)N2C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-ethylpyrrolidin-2-yl)methyl]thiolan-3-amine](/img/structure/B13249162.png)

![2-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B13249173.png)
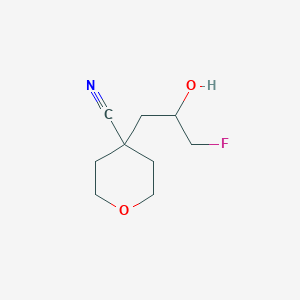
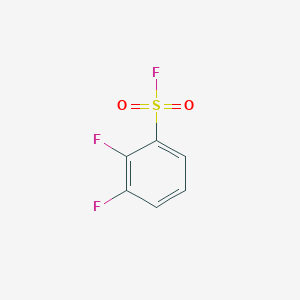
![3-[(1-Phenylbutyl)amino]propan-1-ol](/img/structure/B13249185.png)
amine](/img/structure/B13249196.png)
![{6,10-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13249198.png)
![1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one](/img/structure/B13249212.png)


